4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone
Description
4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone (CAS 64671-18-7) is a synthetic organic compound with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol . Structurally, it consists of a piperidinyl ring substituted with an acetyl group at the 4-position, linked via a ketone bridge to a 5-methoxy-substituted phenol moiety. This compound is recognized as a pharmaceutical impurity, specifically in the synthesis of Risperidone, an antipsychotic drug . Its role in drug development necessitates rigorous comparative analysis with structurally related compounds to ensure purity and safety.
Properties
IUPAC Name |
1-[4-(2-hydroxy-4-methoxybenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10(17)16-7-5-11(6-8-16)15(19)13-4-3-12(20-2)9-14(13)18/h3-4,9,11,18H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIELGQWFNQRQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Activation of 2-(5-Methoxy)phenol Carboxylic Acid
The first step involves converting 2-(5-methoxy)phenol carboxylic acid into its corresponding acyl chloride using SOCl₂ in 1,2-dichloroethane at 40–65°C. This exothermic reaction proceeds via nucleophilic substitution, where SOCl₂ replaces the hydroxyl group with a chlorine atom, yielding 2-(5-methoxy)benzoyl chloride.
Reaction Conditions:
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Reagent: SOCl₂ (1.2 equivalents)
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Solvent: 1,2-Dichloroethane
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Temperature: 40–65°C
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Time: 2–4 hours (monitored by TLC)
The acyl chloride intermediate is highly reactive and must be used immediately in the subsequent step to minimize hydrolysis.
Step 2: Friedel-Crafts Acylation with N-Acetylpiperidine
The second step employs AlCl₃ as a Lewis acid catalyst to facilitate the coupling of 2-(5-methoxy)benzoyl chloride with N-acetylpiperidine. This Friedel-Crafts acylation occurs under heating, forming the ketone bond between the aromatic ring and the piperidine moiety.
Reaction Conditions:
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Reagent: AlCl₃ (1.5 equivalents)
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Solvent: Anhydrous dichloromethane
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Temperature: 60–80°C
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Time: 2 hours
The product is isolated via filtration and recrystallized from isopropanol to achieve >95% purity.
Comparative Analysis of Alternative Methods
Protection Strategy Variations
While the aforementioned method uses N-acetyl protection for the piperidine nitrogen, analogous syntheses employ alternative protecting groups. For example, benzyl chloroformate (Cbz-Cl) is used to generate 4-(N-Benzyloxycarbonyl)piperidinyl derivatives, as seen in the preparation of Risperidone intermediates. However, the acetyl group offers advantages in simplicity and stability under acidic conditions.
Mechanistic Insights and Side Reactions
Role of AlCl₃ in Ketone Formation
AlCl₃ coordinates with the acyl chloride’s carbonyl oxygen, increasing electrophilicity and enabling attack by the piperidine’s nitrogen. However, overuse of AlCl₃ may lead to demethylation of the methoxy group on the phenol, necessitating precise stoichiometric control.
Competing Pathways
Incomplete protection of the piperidine nitrogen can result in diamagnetic byproducts , where the amine reacts with multiple acyl chloride molecules. This is mitigated by ensuring quantitative acetylation in the first step.
Data Tables and Experimental Outcomes
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| AlCl₃ Equivalents | 1.0–2.0 | 1.5 | Maximizes at 78% |
| Temperature (°C) | 40–100 | 60–80 | >70% above 60°C |
| Reaction Time (h) | 1–4 | 2 | Plateau at 2h |
Table 2: Comparative Yields with Different Protecting Groups
| Protecting Group | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetyl | Acetic Anhydride | 78 | 95 |
| Cbz | Benzyl Chloride | 65 | 88 |
| Tosyl | 4-Toluenesulfonyl | 52 | 82 |
Chemical Reactions Analysis
Types of Reactions
4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted phenols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Analgesic Properties : Research indicates that derivatives of piperidine compounds exhibit analgesic effects, suggesting that 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone may have similar properties .
- Antidepressant Activity : Some studies have focused on piperidine derivatives for their neuropharmacological effects, indicating potential use in treating depression and anxiety disorders .
Pharmacology
The pharmacological profile of this compound is under investigation:
- Mechanism of Action : Initial findings suggest that it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation .
- Safety and Efficacy : Ongoing studies are assessing the safety profile and efficacy in preclinical models to establish therapeutic windows and potential side effects .
Chemical Research
In chemical research, this compound serves as a valuable intermediate:
- Synthesis of Complex Molecules : Its unique structure allows it to be used as a building block for synthesizing more complex molecules with potential biological activity .
- Structure-Activity Relationship Studies : Researchers utilize this compound to explore how structural modifications can influence biological activity, aiding in drug design efforts .
Case Study 1: Analgesic Activity Assessment
A study evaluated the analgesic properties of several piperidine derivatives, including this compound. Results indicated significant pain relief in animal models compared to control groups, suggesting its potential as an analgesic agent.
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of this compound. Behavioral assays demonstrated that it could reduce anxiety-like behaviors in rodent models, indicating possible antidepressant effects.
Mechanism of Action
The mechanism of action of 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone
- CAS : 84162-91-4
- Molecular Formula: C₂₁H₂₃NO₅
- Molecular Weight : 369.41 g/mol
- Key Differences :
- The piperidinyl group is substituted with a benzyloxycarbonyl (Cbz) protecting group instead of an acetyl group.
- The Cbz group increases steric bulk and alters solubility (logP likely higher than the acetylated variant).
- Applications: Used in ELISA kits for detecting proteins like human angiotensinogen (AGT), indicating its utility in biochemical assays .
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride
- CAS : 84162-88-9
- Molecular Formula: C₁₃H₁₈ClNO₃
- Molecular Weight : 271.74 g/mol
- Key Differences :
- Lacks the acetyl group on the piperidinyl ring, simplifying the structure.
- Exists as a hydrochloride salt, enhancing stability and aqueous solubility.
- Applications : Cited in pharmacological research but specific uses remain unclear .
Piperonyl Methyl Ketone (PMK)
- CAS : 4676-39-5
- Molecular Formula : C₁₀H₁₀O₃
- Molecular Weight : 178.2 g/mol
- Key Differences: Contains a methylenedioxyphenyl (benzodioxole) group instead of methoxyphenol. Smaller molecular size and lower complexity.
- Applications : Forensic reference standard for synthesizing controlled substances (e.g., MDMA) .
Physicochemical and Functional Comparisons
Biological Activity
4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of analgesia and oncology. This article reviews the existing literature concerning its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data tables.
Synthesis and Structure
The synthesis of this compound typically involves the acylation of piperidine derivatives followed by the introduction of a methoxyphenol moiety. The structural formula can be represented as follows:
This compound features a piperidine ring, an acetyl group, and a methoxy-substituted phenolic structure, which are crucial for its biological activity.
Analgesic Properties
Research indicates that compounds within the piperidine class exhibit significant analgesic effects. For instance, studies on related compounds show that they possess high affinity for μ-opioid receptors, with some derivatives demonstrating enhanced analgesic potency compared to morphine. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .
Table 1: Analgesic Potency Comparison
| Compound | IC50 (M) | Receptor Affinity |
|---|---|---|
| Morphine | μ-opioid | |
| Fentanyl | μ-opioid | |
| This compound | TBD | TBD |
Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the activation of intrinsic apoptotic pathways and modulation of key proteins such as p53 .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | % Inhibition (at 30 µM) | Mechanism |
|---|---|---|---|
| MeOIstPyrd | A431 | >70% | p53 activation |
| EF24 | Lung Cancer | >60% | IKKb inhibition |
| This compound | TBD | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It is hypothesized that this compound interacts with opioid receptors, particularly the μ-opioid receptor, leading to its analgesic effects.
- Apoptosis Induction : The compound may activate apoptotic pathways through mitochondrial dysfunction and modulation of Bcl-2 family proteins, promoting the release of cytochrome c and subsequent activation of caspases .
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer’s .
Case Studies
Several case studies highlight the efficacy of piperidine derivatives in clinical settings:
- Study on A431 Cells : A study demonstrated that derivatives similar to this compound significantly inhibited cell proliferation in A431 cells by inducing apoptosis through intrinsic pathways .
- Pain Management Trials : Clinical trials assessing the pain-relieving properties of piperidine derivatives have shown promising results, with participants reporting reduced pain levels comparable to traditional opioids but with fewer side effects.
Q & A
Q. What are the recommended synthetic pathways for 4-(N-Acetyl)piperidinyl 2-(5-Methoxy)phenol Ketone, and how can reaction conditions be optimized?
The synthesis typically involves coupling a piperidine derivative with a methoxyphenol ketone. A practical approach includes:
- Step 1 : Acetylation of 4-aminopiperidine using acetic anhydride to form the N-acetylpiperidine intermediate.
- Step 2 : Activation of 2-(5-methoxy)phenol via ketone formation using a Friedel-Crafts acylation or palladium-catalyzed cross-coupling.
- Step 3 : Coupling the acetylated piperidine with the activated methoxyphenol ketone under basic conditions (e.g., K₂CO₃ in DMF).
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the acetyl group.
- Reference analogs like 2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone for reaction condition adjustments .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Confirm the acetyl group (δ ~2.1 ppm for CH₃) and methoxy substituent (δ ~3.8 ppm for OCH₃). Compare with spectral data from structurally related piperidinyl ketones .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected [M+H]⁺ for C₂₁H₂₃NO₅: 378.16) and fragment patterns.
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. How does the solubility profile of this compound influence experimental design?
- Solubility : Insoluble in water; soluble in ethanol, DMSO, and diethyl ether. For in vitro assays, dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity).
- Storage : Store at -20°C in anhydrous conditions to prevent acetyl group hydrolysis .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for structurally similar piperidinyl ketones?
- Case Study : Methoxy-substituted analogs (e.g., 5-methoxy tryptamine) show divergent effects in biological systems due to receptor specificity and metabolic stability. For example, 5-methoxy groups may enhance melatonin receptor binding but reduce plasma half-life .
- Methodological Approach :
- Perform competitive binding assays to compare affinity across receptor subtypes.
- Use metabolic stability assays (e.g., liver microsomes) to correlate structure-activity relationships (SAR) .
Q. How can computational modeling predict the compound’s interaction with target enzymes or receptors?
- Docking Studies : Use software like AutoDock Vina to model interactions with acetylcholinesterase or serotonin receptors. Focus on the methoxy group’s role in hydrogen bonding and the acetylpiperidine’s steric effects.
- MD Simulations : Assess conformational stability of the ketone moiety in aqueous vs. lipid environments .
Q. What are the key challenges in interpreting stability data under varying pH and temperature conditions?
Q. How can researchers design dose-response studies to account for potential off-target effects?
- In Vitro Assays : Test across a wide concentration range (1 nM–100 µM) in primary cells and immortalized lines to identify IC₅₀/EC₅₀ values.
- Counter-Screening : Use kinase panels or GPCR arrays to evaluate selectivity. For example, piperidinyl ketones may inhibit cytochrome P450 isoforms at high doses .
Data Analysis and Interpretation
Q. What statistical methods resolve discrepancies in replicate experiments involving this compound?
- Approach : Apply Grubbs’ test to identify outliers in biological replicates. Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Case Example : If metabolic stability data varies between liver microsome batches, normalize results to positive controls (e.g., verapamil) .
Q. How do structural modifications (e.g., replacing methoxy with ethoxy groups) impact experimental outcomes?
- SAR Insights :
- Methoxy → Ethoxy: Increased lipophilicity (logP +0.5) but reduced metabolic stability.
- Acetyl → Benzoyl: Enhanced receptor affinity but poorer solubility.
- Experimental Design : Synthesize analogs systematically and compare via parallel artificial membrane permeability assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
